![molecular formula C25H26ClN5O B2840795 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 849921-40-0](/img/structure/B2840795.png)
7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a synthetic derivative with potential pharmacological properties . It belongs to a class of compounds known as piperazinyl-quinazolinone .
Synthesis Analysis
The synthesis of this compound involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The synthesized compound is then characterized by IR, 1H NMR, 13C NMR, and Mass spectroscopic data .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline derivatives, including the compound , has been investigated for antimalarial activity . These derivatives were evaluated in vitro against Plasmodium falciparum strains. Notably, compound 3c demonstrated greater potency than the standard drug quinine, with a minimum inhibitory concentration (MIC) of 0.18 μg/mL.
Antibacterial Potential
The C-7 substituents in this compound were strategically chosen to modify physicochemical properties, potentially impacting bacterial cell penetrability and antibiotic resistance . Further studies could explore its antibacterial efficacy against specific pathogens.
Anticancer Potential
Quinoline derivatives have shown promise as anticancer agents . Further research could assess the compound’s cytotoxicity, apoptosis-inducing effects, and potential mechanisms of action in cancer cells.
Mitochondrial Targeting
The compound’s structure suggests possible interactions with mitochondrial components. Investigating its impact on mitochondrial function and cell viability could reveal novel therapeutic avenues.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its pharmacological properties. It may serve as a basis for designing molecules with higher intrinsic activity while remaining poorly susceptible to efflux . Further studies could also focus on its potential as a neuroprotective and anti-neuroinflammatory agent .
Wirkmechanismus
Target of Action
The primary target of this compound is the mitochondrial voltage-dependent anion channels (VDAC) . VDAC plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol, and it is also involved in the regulation of apoptosis .
Mode of Action
The compound is shown to bind to VDAC and alter its gating . This interaction leads to changes in the permeability of the mitochondrial membrane, which can disrupt the normal function of the mitochondria .
Biochemical Pathways
The compound’s interaction with VDAC can lead to the induction of an oxidative, non-apoptotic cell death . This is particularly evident in human tumors harboring activating mutations in the RAS-RAF-MEK signaling pathway . The compound’s action on this pathway can lead to downstream effects that result in cell death .
Pharmacokinetics
This suggests that the compound may have good bioavailability and can reach its target sites effectively .
Result of Action
The compound’s action results in the induction of an oxidative, non-apoptotic cell death in certain human tumor cells . This suggests that the compound could potentially be used as a targeted therapy for certain types of cancer .
Action Environment
The action of the compound can be influenced by environmental factors such as pH . For example, the accumulation of similar compounds in cells can be affected by the pH of the medium . Additionally, the compound’s action may also be influenced by the presence of efflux transporters, which can pump the compound out of cells and reduce its efficacy .
Eigenschaften
IUPAC Name |
7-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O/c1-19-17-24(31-25(28-19)23(18-27-31)20-5-3-2-4-6-20)30-13-11-29(12-14-30)15-16-32-22-9-7-21(26)8-10-22/h2-10,17-18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYPPZRNHXYPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

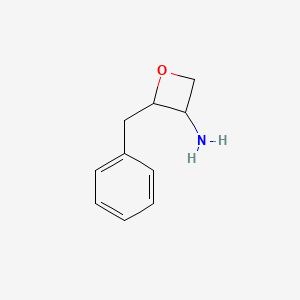

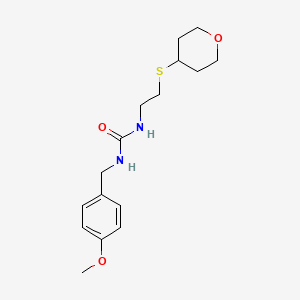


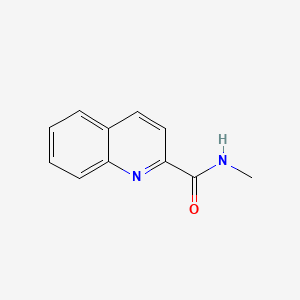
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2840722.png)
![Methyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2840723.png)

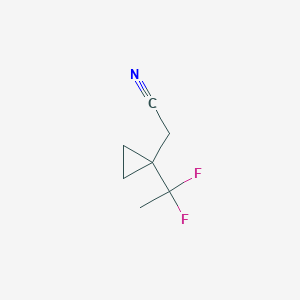
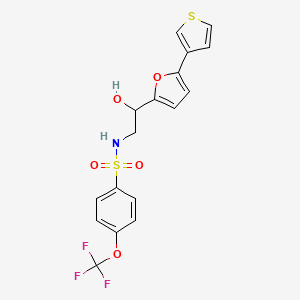

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2840735.png)